![molecular formula C40H58F4N10O8S3 B561717 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide CAS No. 1217773-33-5](/img/structure/B561717.png)
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide” is a biochemical used for proteomics research applications .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular formula of C40H58F4N10O8S3 and a molecular weight of 979.14 .Scientific Research Applications
Synthesis and Reactivity
- A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline : The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate illustrates a method of synthesizing complex azide compounds (Pokhodylo & Obushak, 2019).
- Syntheses of non-aromatic medium and large rings synthesized via phenylnitrenium ions : This study describes the preparation and intramolecular cyclization of phenyl azides, highlighting the versatility of azide compounds in synthesis (Ponte et al., 2016).
Analytical Applications
- Tissue sulfhydryl groups : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), was synthesized and demonstrated utility in determining sulfhydryl groups in biological materials, underscoring the role of disulfide-based compounds in biochemical analysis (Ellman, 1959).
Protein and Genetic Encoding
- Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins : Demonstrates the incorporation of azide groups into recombinant proteins in Escherichia coli, indicating the potential for bioconjugation and labeling applications (Nguyen et al., 2009).
Biochemical and Photophysical Studies
A laser flash photolysis study of di-, tri- and tetrafluorinated phenylnitrenes : Examines the properties of fluorinated aryl azides, which are relevant to understanding the photochemical behavior of similar fluorinated azide compounds (Schnapp & Platz, 1993).
Heterobifunctional cross-linking agents incorporating perfluorinated aryl azides : Reports on the development of cross-linking reagents with photoactive tetrafluorinated phenyl azide, highlighting their potential in bioconjugation and photolabeling studies (Crocker et al., 1990).
Safety and Hazards
properties
IUPAC Name |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58F4N10O8S3/c41-32-31(33(42)35(44)37(34(32)43)53-54-45)39(61)48-19-9-2-4-15-29(57)50-24(38(60)49-20-22-65-64-21-16-30(58)59)11-7-10-18-47-27(55)13-3-1-8-17-46-28(56)14-6-5-12-26-36-25(23-63-26)51-40(62)52-36/h24-26,36H,1-23H2,(H,46,56)(H,47,55)(H,48,61)(H,49,60)(H,50,57)(H,58,59)(H2,51,52,62)/t24-,25-,26-,36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKANRXSLHOXFW-NZPKCACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58F4N10O8S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.